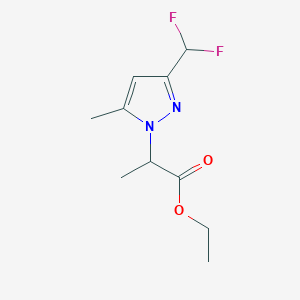
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esters are organic compounds that have the general formula RCOOR’, where R and R’ may be a hydrogen atom, an alkyl group, or an aryl group . They are often responsible for the characteristic fragrances of fruits and flowers .
Synthesis Analysis
Esters can be synthesized through a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .Molecular Structure Analysis
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters can undergo hydrolysis, splitting them into carboxylic acids (or their salts) and alcohols by the action of water, dilute acid, or dilute alkali . They can also undergo condensation reactions called Claisen Condensations .Physical And Chemical Properties Analysis
The physical and chemical properties of esters can vary widely depending on their specific structure. For example, the density of Ethyl 3-(furan-2-yl)propionate is 1.054 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Polymorphism in Pharmaceutical Compounds
A study by Vogt et al. (2013) focused on polymorphic forms of a related compound, demonstrating the importance of spectroscopic and diffractometric techniques in characterizing pharmaceutical compounds. This research is vital for understanding the physical and chemical properties of drugs, including stability and bioavailability (Vogt et al., 2013).
Antimicrobial Applications
Research by Asif et al. (2021) explored the synthesis of derivatives of a similar compound, which were evaluated for antibacterial properties against common pathogenic bacteria. This highlights the potential use of ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate in developing new antimicrobial agents (Asif et al., 2021).
Cancer Research
Zheng et al. (2010) synthesized novel derivatives from a similar compound and evaluated their potential in suppressing lung cancer cell growth. This research indicates a possible role for this compound in cancer treatment, particularly in targeting specific cancer cell lines (Zheng et al., 2010).
Insecticidal Applications
Yang et al. (2019) discussed the synthesis of a key intermediate related to this compound for developing an insecticidal candidate. This underscores the compound's potential application in agriculture, particularly in pest control (Yang et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-4-16-10(15)7(3)14-6(2)5-8(13-14)9(11)12/h5,7,9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXRLYGHGVPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=CC(=N1)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2453123.png)



![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)
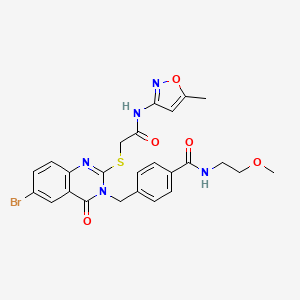
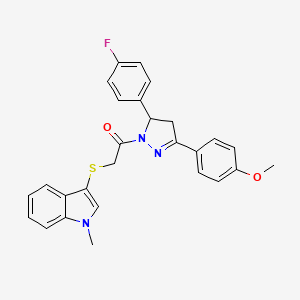
![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2453133.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453134.png)

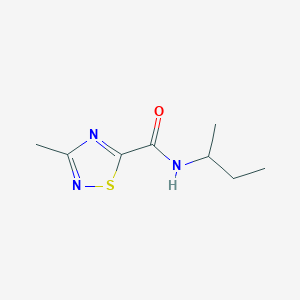

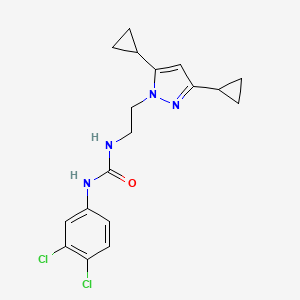
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2453146.png)